soluble Guanylyl Cyclase (sGC) Inhibitory Activity: Quantitative Comparison of 2-(4-Bromo-3-fluorophenoxy)nicotinonitrile Analogs
The structurally related analog NS 2028 (8-bromo-1H,3H-benzo[4,5]thiazolo[3,2-a]oxazolo[2,3-c]pyrimidine-1,3-dione) demonstrates potent sGC inhibition, but this compound represents a distinct fused heterocyclic scaffold rather than a nicotinonitrile derivative. Quantitative activity data for 2-(4-bromo-3-fluorophenoxy)nicotinonitrile against sGC is not currently available in the open literature. The analog data is presented here for class-level contextualization only, illustrating the type of quantitative benchmarks that would establish differentiation for this nicotinonitrile derivative .
| Evidence Dimension | sGC inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not reported in literature |
| Comparator Or Baseline | NS 2028 (fused heterocyclic sGC inhibitor): IC₅₀ = 30 nM (basal sGC); 200 nM (NO-stimulated sGC); 17 nM (S-nitrosoglutathione-enhanced sGC in mouse cerebellum homogenates) |
| Quantified Difference | No direct comparative data available |
| Conditions | In vitro enzymatic assay; mouse cerebellum homogenates |
Why This Matters
Absence of quantitative activity data for the target compound limits procurement justification based on sGC inhibition; researchers seeking sGC inhibitors should consider NS 2028 as a validated positive control rather than this nicotinonitrile derivative.
